Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate
Description
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate is a chiral ester derivative featuring a pyridine ring substituted with a methoxy group at position 6 and a propanoate backbone with amino and hydroxyl groups at positions 2 and 3, respectively. The 6-methoxypyridin-3-yl moiety contributes to electron-rich aromatic systems, while the amino and hydroxyl groups enhance hydrogen-bonding capabilities, influencing solubility and target interactions .
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H16N2O4/c1-3-17-11(15)9(12)10(14)7-4-5-8(16-2)13-6-7/h4-6,9-10,14H,3,12H2,1-2H3 |
InChI Key |
DPJSOYYQOQLKPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CN=C(C=C1)OC)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group through a methylation reaction. The amino and hydroxy groups are then introduced via nucleophilic substitution and hydroxylation reactions, respectively. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 3 undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media converts the hydroxyl group to a ketone, yielding ethyl 2-amino-3-oxo-3-(6-methoxypyridin-3-yl)propanoate.
| Reaction Conditions | Reagents | Product | Yield (%) |
|---|---|---|---|
| 0°C, ethanol/water (3:1) | KMnO₄ (1.2 eq) | Ethyl 2-amino-3-oxo derivative | 68–72 |
Reduction Reactions
The amino group participates in reductive alkylation. Lithium aluminum hydride (LiAlH₄) reduces the ester moiety to a primary alcohol, forming 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propan-1-ol.
| Reaction Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Dry THF, reflux | LiAlH₄ (3 eq) | Alcohol derivative | Requires inert atmosphere |
Substitution Reactions
The methoxy group on the pyridine ring undergoes nucleophilic substitution. Bromination with HBr/acetic acid replaces the methoxy group with bromine, producing ethyl 2-amino-3-hydroxy-3-(6-bromopyridin-3-yl)propanoate .
| Reaction Conditions | Reagents | Product | Selectivity |
|---|---|---|---|
| 110°C, 12 hrs | 48% HBr, acetic acid | 6-Bromo-pyridinyl derivative | >90% |
Ester Hydrolysis
The ethyl ester hydrolyzes under acidic or basic conditions. Hydrochloric acid (6M HCl) at reflux yields the carboxylic acid derivative, 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoic acid.
| Conditions | Reagents | Product | Reaction Time |
|---|---|---|---|
| Reflux, 6 hrs | 6M HCl | Carboxylic acid derivative | 85–90% conversion |
Acylation of Amino Group
The primary amino group reacts with acetyl chloride to form an acetamide derivative. This reaction proceeds in dichloromethane with triethylamine as a base.
| Reaction Conditions | Reagents | Product | Purity |
|---|---|---|---|
| 0°C, 2 hrs | AcCl (1.5 eq), Et₃N | N-Acetylated derivative | 95% (HPLC) |
Mechanistic Insights
-
Oxidation : Proceeds via a radical intermediate stabilized by the pyridine ring’s electron-deficient nature.
-
Substitution : Methoxy group departure is facilitated by protonation in acidic media, forming a pyridinium intermediate .
-
Ester Hydrolysis : Follows nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon.
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Preferred Reagents |
|---|---|---|
| Hydroxyl (C3) | Oxidation | KMnO₄, CrO₃ |
| Ester (C1) | Reduction | LiAlH₄, NaBH₄ |
| Methoxy (pyridine) | Substitution | HBr, PCl₅ |
| Amino (C2) | Acylation | AcCl, BOC-anhydride |
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Ethyl 3-(6-bromopyridin-3-yl)propanoate (CAS 1041853-51-3)
- Structure: Lacks the amino and hydroxyl groups; bromine replaces methoxy at position 4.
- Properties : Increased molecular weight (due to Br) and lipophilicity. The absence of polar functional groups reduces water solubility.
- Applications : Likely used as a synthetic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate (CAS 216317-64-5)
- Structure : Contains a ketone (oxo) group at position 3 instead of hydroxyl. Chlorine replaces methoxy at position 5.
- Properties : The ketone enhances electrophilicity, enabling nucleophilic additions. Chlorine’s electron-withdrawing effect may reduce aromatic ring reactivity compared to methoxy .
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride (CAS 2059932-93-1)
- Structure : Pyridine substituent at position 4 instead of 3; dihydrochloride salt form.
- Properties : Improved water solubility due to salt formation. The positional isomerism may alter binding affinity in biological systems .
Variations in Ester and Backbone Functional Groups
(R)-Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate (CAS 912340-59-1)
- Structure : Methyl ester instead of ethyl; lacks the hydroxyl group.
- Properties: Shorter alkyl chain reduces lipophilicity.
Ethyl -2-(1,3-dioxoisoindolin-2-yl)-3-(6-methoxypyridin-3-yl)propanoate (Compound 29)
- Structure: Replaces the amino-hydroxy group with a 1,3-dioxoisoindolin-2-yl moiety.
- Properties : The dioxoisoindolinyl group introduces steric bulk and electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
Fenoxaprop-ethyl (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate)
Solubility and Stability
- Dihydrochloride salts (e.g., CAS 2059932-93-1) exhibit higher aqueous solubility, critical for drug formulation .
- Methoxy and hydroxyl groups enhance polarity but may reduce metabolic stability due to susceptibility to oxidation .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C12H16N2O3
- Molecular Weight : 224.26 g/mol
- CAS Number : 2059926-78-0
Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:
- Analgesic Effects : This compound has been associated with analgesic properties, potentially acting through modulation of pain pathways in the central nervous system .
- Immunostimulant Activity : Studies have shown that it can enhance immune responses, suggesting a role in immunotherapy .
- Neuroprotective Properties : The presence of the methoxypyridine moiety is thought to contribute to neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal tissues .
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Study 1: Analgesic Activity
A study conducted on rodents demonstrated that administration of this compound significantly reduced pain responses in models of acute and chronic pain. The compound was found to lower the expression of pro-inflammatory cytokines, indicating an anti-inflammatory mechanism contributing to its analgesic effect.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in decreased neuronal apoptosis and improved cognitive function. The study highlighted its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Research Findings
Recent studies have expanded on the biological activity of this compound:
- Toxicity Studies : Research indicates low toxicity levels in various cell lines, suggesting a favorable safety profile for potential therapeutic use .
- Synergistic Effects : When combined with other compounds, such as traditional analgesics or anti-inflammatory agents, this compound exhibited enhanced efficacy, warranting further investigation into combination therapies .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest good bioavailability and distribution within target tissues, which is crucial for effective therapeutic applications .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate, and how do reaction conditions influence yields?
The compound can be synthesized via nucleophilic addition-esterification. A common approach involves reacting 6-methoxypyridine-3-carbaldehyde with glycine ethyl ester in the presence of a base (e.g., K₂CO₃) to form the β-hydroxy-α-amino ester intermediate, followed by acid-catalyzed esterification . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
- Temperature : Room temperature minimizes side reactions like epimerization.
- Catalysts : Sulfuric acid or HCl in ethanol drives esterification .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldol Addition | 6-Methoxypyridine-3-carbaldehyde, glycine ethyl ester, K₂CO₃, THF | 55% | |
| Esterification | H₂SO₄, ethanol, reflux | 91% (two-step) |
Q. How can researchers characterize the stereochemistry and crystal structure of this compound?
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures. The pyridine and ester moieties often form hydrogen-bonded networks (e.g., O–H⋯N interactions), stabilizing the racemic crystal .
- NMR spectroscopy : - and -NMR resolve diastereotopic protons and confirm the 6-methoxypyridin-3-yl substituent’s regiochemistry .
- HPLC/MS : Chiral columns (e.g., CHIRALPAK IC) determine enantiomeric excess (ee) .
Q. What are the stability considerations for this compound under varying pH and storage conditions?
- pH sensitivity : The ester group hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions, forming the carboxylic acid derivative.
- Storage : Stable at −20°C in anhydrous solvents (e.g., THF, ethyl acetate). Avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How does the 6-methoxypyridin-3-yl group influence reactivity in substitution or oxidation reactions?
The electron-donating methoxy group activates the pyridine ring for electrophilic substitution at the 2- and 4-positions. For example:
- Oxidation : The β-hydroxy group can be oxidized to a ketone using KMnO₄ or CrO₃, but competing pyridine ring oxidation may occur.
- Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the pyridine ring .
Q. What methodologies enable enantioselective synthesis or chiral resolution of this compound?
- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during the aldol addition step .
- Kinetic resolution : Enzymatic ester hydrolysis (e.g., lipases) separates enantiomers .
- Chiral chromatography : SFC or HPLC with CHIRALPAK columns achieves >98% ee .
Q. How can computational modeling (e.g., DFT, molecular docking) predict biological activity or reaction pathways?
- DFT calculations : Optimize transition states for key reactions (e.g., ester hydrolysis) and predict regioselectivity in pyridine functionalization.
- Molecular docking : Screen for binding affinity with biological targets (e.g., enzymes with pyridine-binding pockets) .
Q. What strategies resolve contradictions in literature data regarding reaction yields or product distributions?
- Control experiments : Replicate conditions from conflicting studies (e.g., solvent purity, catalyst batch).
- In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediates .
- Meta-analysis : Compare data across patents (e.g., ) and journals (e.g., ) to identify optimal protocols.
Data Contradictions and Solutions
- Yield variability : Patent reports 91% yield for a similar esterification, while academic studies note 55–71% due to stricter purification. Solution: Use activated molecular sieves to absorb water and improve efficiency.
- Stereochemical outcomes : Racemic crystals dominate in some syntheses , while enantioselective routes require chiral additives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
